molecular formula C10H15N5O13P2S B12074978 3'-Phosphonato-5'-adenylyl sulfate

3'-Phosphonato-5'-adenylyl sulfate

Cat. No.: B12074978
M. Wt: 507.27 g/mol
InChI Key: GACDQMDRPRGCTN-UHFFFAOYSA-N
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Description

6-Amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine is a complex organic compound with significant biochemical and industrial relevance It is known for its intricate structure, which includes multiple functional groups such as amino, hydroxy, sulfooxy, and phosphonoooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine typically involves multi-step organic reactions. One common method includes the phosphorylation of adenosine derivatives followed by sulfonation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The sulfooxy and phosphonoooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the amino group may produce primary amines.

Scientific Research Applications

6-Amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with nucleic acid synthesis, and modulate cellular signaling pathways. These interactions are mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent modifications with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Similar in structure but with different functional groups.

    Phosphoadenosine Phosphosulfate (PAPS): Shares the sulfooxy and phosphonoooxy groups but differs in the overall structure.

    Adenosine Monophosphate (AMP): Contains the purine base but lacks the complex functional groups present in the target compound.

Uniqueness

6-Amino-9-[3-hydroxy-5-[(hydroxy-sulfooxy-phosphoryl)oxymethyl]-4-phosphonoooxy-oxolan-2-yl]-purine is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15N5O13P2S

Molecular Weight

507.27 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)

InChI Key

GACDQMDRPRGCTN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N

Origin of Product

United States

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